molecular formula C7H8N2S B091264 Phenylthiourea CAS No. 103-85-5

Phenylthiourea

Cat. No. B091264
CAS RN: 103-85-5
M. Wt: 152.22 g/mol
InChI Key: FULZLIGZKMKICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylthiourea, also known as Phenylthiocarbamide or PTU, is an organosulfur thiourea containing a phenyl ring . It has the unusual property of either tasting very bitter or being virtually tasteless, depending on the genetic makeup of the taster .


Synthesis Analysis

Phenylthiourea can be synthesized through a simple condensation between available building blocks such as amines and carbon disulfide in an aqueous medium . This method is also useful in substituted 2-mercapto imidazole heterocycles . The products are purified through precipitation, which involves changing the pH value, followed by recrystallization .


Molecular Structure Analysis

Phenylthiourea has a chemical formula of C7H8N2S . It contains a total of 18 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .


Chemical Reactions Analysis

Phenylthiourea has been found to have antimicrobial activities comparable to and in some cases greater than those of equimolar quantities of standard drugs . It also has antioxidant properties .


Physical And Chemical Properties Analysis

Phenylthiourea is a white to slightly yellow powder with a density of 1.294 g/cm³ . It is soluble in boiling water . Its melting point ranges from 145 to 150°C .

Scientific Research Applications

Genetics and Developmental Biology

PTU in Zebrafish Pigmentation Studies: PTU is widely used in developmental biology, particularly in studies involving zebrafish. It inhibits the enzyme tyrosinase, which is crucial for melanin production. By adding PTU to the water where zebrafish embryos develop, researchers can prevent pigmentation, resulting in transparent fish. This transparency allows for easier observation of internal structures and processes, such as organ development and disease progression .

Medical Research

PTU as an Enzyme Inhibitor: In medical research, PTU has been identified as a potent inhibitor of various enzymes. For instance, it shows inhibitory effects on aldose reductase, α-amylase, and α-glycosidase, which are related to diabetes mellitus. These enzymes play roles in glucose metabolism and their inhibition can help manage high blood sugar levels. PTU derivatives have been synthesized and studied for their potential as therapeutic agents in treating diabetes-related complications .

Pharmacology

PTU in Drug Sensitivity Testing: Historically, PTU was used in paternity testing before the advent of DNA testing due to its ability to cause differential taste sensitivity. This property has also been explored in pharmacogenetics to understand individual variations in drug metabolism and response. The compound’s interaction with various metabolic pathways suggests potential applications in personalized medicine .

Antioxidant Research

PTU Derivatives as Antioxidants: Research has been conducted to evaluate the antioxidant activity of PTU derivatives. These studies involve experimental and computational methods to measure the compound’s ability to scavenge free radicals. Antioxidants are crucial in preventing oxidative stress, which can lead to chronic diseases. PTU’s effectiveness in this area could lead to the development of new antioxidant therapies .

Chemical Synthesis

PTU in Heterocyclic Compound Formation: PTU serves as a building block in the synthesis of heterocyclic compounds, which are a significant class of chemicals with various applications, including pharmaceuticals. Its reactivity with different catalysts and aldehydes has been explored to create novel compounds with potential bioactivity. The versatility of PTU in chemical synthesis highlights its importance in the development of new drugs and materials .

Antimicrobial Studies

PTU as an Antimicrobial Agent: The antimicrobial properties of PTU have been investigated, particularly its activity against various bacteria and fungi. Studies suggest that PTU and its derivatives could be used to develop new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant strains .

Molecular Docking and Drug Design

PTU in Computational Drug Discovery: PTU derivatives have been utilized in computational studies for drug design. Molecular docking simulations help predict how these compounds interact with target enzymes or receptors. This application is crucial in the early stages of drug discovery, allowing for the rapid screening of potential drug candidates .

Environmental Science

PTU in Environmental Toxicology: In environmental toxicology, PTU can be used to study the effects of chemical exposure on wildlife. Its impact on enzyme activity and gene expression in aquatic organisms provides insights into the ecological consequences of pollutants. This research is essential for environmental protection and the assessment of chemical safety .

Safety and Hazards

Phenylthiourea is very toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Phenylthiourea and its derivatives have attracted interest due to their excellent combination of properties such as high corrosion resistance, anti-viral activity, strong hydrogen bonding, and inhibition of bacterial adhesion to the submergible surface within the aqueous system . Future research could focus on further exploring these properties and potential applications.

Mechanism of Action

Target of Action

Phenylthiourea, also known as N-Phenylthiourea, primarily targets the enzyme phenoloxidase . Phenoloxidase is a key enzyme involved in melanization, a process that leads to the formation of melanin, a natural polymer widespread in living organisms .

Mode of Action

Phenylthiourea acts as a competitive inhibitor of phenoloxidase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction. The inhibition constant of Phenylthiourea was estimated as 0.21 ± 0.09 μM, indicating a strong binding affinity to the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by Phenylthiourea is the melanization process . Phenoloxidase, the enzyme inhibited by Phenylthiourea, catalyzes the initial steps of melanization, specifically the oxidation of monophenols and ortho-diphenols into ortho-quinones . These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin .

Result of Action

The primary result of Phenylthiourea’s action is the inhibition of melanin formation . By competitively inhibiting phenoloxidase, Phenylthiourea reduces the production of melanin, which can have various effects depending on the organism and context. For example, excessive melanin production is related to the development of certain diseases such as human melanoma .

Action Environment

The efficacy and stability of Phenylthiourea can be influenced by various environmental factors. For instance, in the context of corrosion inhibition, the performance of Phenylthiourea varies significantly between acidic and salt environments

properties

IUPAC Name

phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULZLIGZKMKICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021134
Record name 1-Phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Phenyl-2-thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2919
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.3 (EPA, 1998) - Denser than water; will sink, 1.3
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00209 [mmHg]
Record name 1-Phenyl-2-thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2919
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Thyroid hormone (T4) can be detected in thyroid follicles in wild-type zebrafish larvae from 3 days of development, when the thyroid has differentiated. In contrast, embryos or larvae treated with goitrogens (substances such as methimazole, potassium percholorate, and 6-n-propyl-2-thiouracil) are devoid of thyroid hormone immunoreactivity. Phenythiourea (PTurea; also commonly known as PTU) is widely used in zebrafish research to suppress pigmentation in developing embryos/fry. PTurea contains a thiocarbamide group that is responsible for goitrogenic activity in methimazole and 6-n-propyl-2-thiouracil. In the present study, /this research/ shows that commonly used doses of 0.003% PTurea abolish T4 immunoreactivity of the thyroid follicles of zebrafish larvae. As development of the thyroid gland is not affected, these data suggest that PTurea blocks thyroid hormone production. Like other goitrogens, PTurea causes delayed hatching, retardation and malformation of embryos or larvae with increasing doses. At doses of 0.003% PTurea, however, toxic side effects seem to be at a minimum, and the maternal contribution of the hormone might compensate for compromised thyroid function during the first days of development., The ability or inability to taste the compound phenylthiocarbamide (PTC) is a classic inherited trait in humans and has been the subject of genetic and anthropological studies for over 70 years. This trait has also been shown to correlate with a number of dietary preferences and thus may have important implications for human health. The recent identification of the gene that underlies this phenotype has produced several surprising findings. This gene is a member of the T2R family of bitter taste receptor genes. It exists in seven different allelic forms, although only two of these, designated the major taster and major non-taster forms, exist at high frequency outside sub-Saharan Africa. The non-taster allele resides on a small chromosomal region identical by descent, indicating that non-tasters are descended from an ancient founder individual, and consistent with an origin of the non-taster allele preceding the emergence of modern humans out of Africa. The two major forms differ from each other at three amino acid positions, and both alleles have been maintained at high frequency by balancing natural selection, suggesting that the non-taster allele serves some function. We hypothesize that this function is to serve as a receptor for another, as yet unidentified toxic bitter substance. At least some of the remaining five haplotypes appear to confer intermediate sensitivity to PTC, suggesting future detailed studies of the relationships between receptor structure and taste function., Humans' bitter taste perception is mediated by the hTAS2R subfamily of the G protein-coupled membrane receptors (GPCRs). Structural information on these receptors is currently limited. Here we identify residues involved in the binding of phenylthiocarbamide (PTC) and in receptor activation in one of the most widely studied hTAS2Rs (hTAS2R38) by means of structural bioinformatics and molecular docking. The predictions are validated by site-directed mutagenesis experiments that involve specific residues located in the putative binding site and trans-membrane (TM) helices 6 and 7 putatively involved in receptor activation. Based on our measurements, we suggest that (i) residue N103 participates actively in PTC binding, in line with previous computational studies. (ii) W99, M100 and S259 contribute to define the size and shape of the binding cavity. (iii) W99 and M100, along with F255 and V296, play a key role for receptor activation, providing insights on bitter taste receptor activation not emerging from the previously reported computational models.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Phenylthiourea

Color/Form

Needles from water; prisms from alcohol, Needles

CAS RN

103-85-5
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-phenylthiourea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F82C6Q54C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

298.4 °F (EPA, 1998), 154 °C
Record name PHENYLTHIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5123
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PHENYL-2-THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4105
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

558 Parts of aniline, 479 parts of ammonium rhodanide and 78 parts of a 40% aqueous sodium bisulfite solution are introduced successively into 592 parts of a 37% aqueous hydrochloric acid. This reaction mixture is at first stirred for 8 hours at 80° C., then for 8 hours at 90° C., thereafter cooled to 20° C.; the precipitate formed is filtered off with suction, washed until neutral and dried. 888 Parts (corresponding to 97.4% of the theory) of phenyl thiourea are obtained, which product has a melting point in the range of from 148° to 150° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-carboxyphenylthiourea (Lancaster, 13047) was dissolved to 0.2M in DMF. The resultant mixture was activated by adding a half equivalent of DIC for 15 min at room temperature. Aminopropylsilylated glass surfaces purified with compressed air (2.5×7.5 cm; Sigma, Silane-Prep™, S4651) were coated with the activated solution thus obtained and incubated for three hours at room temperature. The glass surfaces thus treated were then washed five times using respectively 30 mL of DMF for 3 minutes each at room temperature. After washing three times for three minutes each using respectively 30 mL of DCM at room temperature, the glass surfaces were dried and stored at 4° C. until further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylthiourea
Reactant of Route 2
Reactant of Route 2
Phenylthiourea
Reactant of Route 3
Phenylthiourea
Reactant of Route 4
Reactant of Route 4
Phenylthiourea
Reactant of Route 5
Phenylthiourea
Reactant of Route 6
Reactant of Route 6
Phenylthiourea

Q & A

A: The molecular formula of Phenylthiourea is C7H8N2S, and its molecular weight is 152.22 g/mol. []

A: Phenylthiourea exhibits characteristic peaks in various spectroscopic analyses. For instance, in infrared (IR) spectroscopy, it shows distinct peaks for N-H, C=S, and aromatic C-H stretches. [, , , , ] Additionally, in nuclear magnetic resonance (NMR) spectroscopy, both proton (1H) and carbon (13C) NMR spectra provide insights into the compound's structure. [, , , , ]

A: Phenylthiourea and its derivatives have been investigated for their corrosion inhibition properties, particularly for carbon steel in acidic environments. They act as mixed-type inhibitors, affecting both anodic and cathodic reactions involved in the corrosion process. [] The inhibition efficiency is influenced by factors like concentration, temperature, and the presence of other ions in the solution. []

A: While Phenylthiourea is generally stable under ambient conditions, its stability can be affected by factors like temperature, pH, and exposure to light. [] Further research is needed to comprehensively understand its stability profile under diverse conditions relevant to specific applications.

A: While Phenylthiourea itself might not possess strong catalytic properties, it can be modified to create ligands that coordinate with metal ions, forming complexes with catalytic applications. [] These metal complexes, often involving copper or nickel, can catalyze various organic reactions. []

A: Computational chemistry plays a crucial role in understanding the properties and behavior of Phenylthiourea. Techniques like density functional theory (DFT) calculations provide insights into electronic structure, molecular geometry, and reactivity. [] These calculations help in predicting various properties, including spectroscopic features, interactions with other molecules, and potential biological activities. []

A: QSAR models, which correlate molecular structure with biological activity, have been developed for Phenylthiourea derivatives. These models help in understanding how structural modifications, like the introduction of specific substituents, influence the compound's activity, potency, and selectivity towards specific targets. []

A: The biological activity of Phenylthiourea can be significantly altered by modifying its structure. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence its interactions with target molecules, affecting its potency and selectivity. [, , , ] The position of these substituents on the phenyl ring also plays a role in determining the activity. [, , , ] Furthermore, replacing the phenyl group with other aromatic or aliphatic groups can drastically change its pharmacological profile. [, ]

ANone: As with any chemical substance, appropriate safety precautions should be taken when handling Phenylthiourea. It is essential to consult the material safety data sheet (MSDS) for information regarding its safe handling, storage, and disposal. Additionally, researchers should adhere to all relevant SHE regulations and guidelines applicable to their specific work environment.

ANone: Specific data on the ADME profile of Phenylthiourea is limited in the provided research. Further studies are needed to determine its pharmacokinetic properties, which are crucial for understanding its behavior in vivo.

A: Yes, Phenylthiourea derivatives have shown promising anticancer activities in various studies. For instance, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea exhibited cytotoxic activity against MCF-7 breast cancer cells in vitro. [, ] Additionally, other derivatives have shown promising results against breast, cervical, and liver cancer cell lines. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.